2,5-Dioxopyrrolidin-1-yl 11-(5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)undecanoate
CAS No.:
Cat. No.: VC13870488
Molecular Formula: C25H40N4O6S
Molecular Weight: 524.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H40N4O6S |
|---|---|
| Molecular Weight | 524.7 g/mol |
| IUPAC Name | (2,5-dioxopyrrolidin-1-yl) 11-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]undecanoate |
| Standard InChI | InChI=1S/C25H40N4O6S/c30-20(12-9-8-11-19-24-18(17-36-19)27-25(34)28-24)26-16-10-6-4-2-1-3-5-7-13-23(33)35-29-21(31)14-15-22(29)32/h18-19,24H,1-17H2,(H,26,30)(H2,27,28,34) |
| Standard InChI Key | GLPJBFGUGLWLPE-UHFFFAOYSA-N |
| SMILES | C1CC(=O)N(C1=O)OC(=O)CCCCCCCCCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3 |
| Canonical SMILES | C1CC(=O)N(C1=O)OC(=O)CCCCCCCCCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3 |
Introduction
2,5-Dioxopyrrolidin-1-yl 11-(5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)undecanoate is a complex organic compound that belongs to the category of biotin derivatives. It is specifically classified as a biotinylation reagent, which plays a crucial role in protein labeling and drug delivery systems due to its unique structural features and reactivity. This compound is derived from biotin, a vital nutrient essential for various metabolic processes in living organisms.
Synthesis and Reaction Mechanism
The synthesis of this compound typically involves the use of N-hydroxysuccinimide (NHS) and dicyclohexylcarbodiimide (DCC) as coupling agents. The reaction conditions are mild, allowing for the preservation of sensitive functional groups within the molecule. The use of DMF as a solvent aids in solubilizing both reactants and facilitating the reaction.
Synthesis Steps:
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Preparation of Reactants: The biotin derivative and NHS are prepared separately.
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Coupling Reaction: The biotin derivative is coupled with NHS using DCC in DMF.
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Purification: The product is purified to obtain the desired compound.
Applications in Biochemistry and Molecular Biology
2,5-Dioxopyrrolidin-1-yl 11-(5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)undecanoate primarily undergoes substitution reactions due to its NHS ester functionality. This group is highly reactive towards nucleophiles such as primary amines, making it useful for protein labeling and drug delivery systems.
Applications Table
| Application | Description |
|---|---|
| Protein Labeling | Enhances detection and purification capabilities of proteins in various assays. |
| Drug Delivery Systems | Facilitates targeted delivery of therapeutic agents. |
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